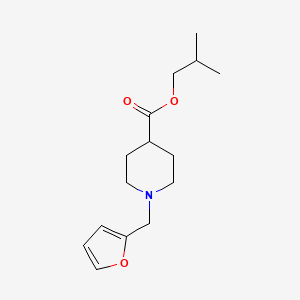
2-Quinolinamine, 8-methoxy-
Overview
Description
Synthesis Analysis
2-Quinolinamine, 8-methoxy- can be synthesized through several methods, including Pd-catalyzed Suzuki-Miyaura coupling, thermal cyclization of N-(2-methoxyphenyl)-1,2-diaminoethane, and a one-pot, two-step synthesis using 8-methoxy-2-nitroquinoline as a starting material.Molecular Structure Analysis
The molecular structure of 2-Quinolinamine, 8-methoxy- is characterized by a molecular weight of 174.2 g/mol. It is also known as 8-methoxy-2-quinolinamine or 8-methoxyquinoline-2-amine.Chemical Reactions Analysis
The synthesis of 2-Quinolinamine, 8-methoxy- involves several chemical reactions, including Pd-catalyzed Suzuki-Miyaura coupling, thermal cyclization of N-(2-methoxyphenyl)-1,2-diaminoethane, and a one-pot, two-step synthesis using 8-methoxy-2-nitroquinoline as a starting material.Physical And Chemical Properties Analysis
2-Quinolinamine, 8-methoxy- is a crystalline solid that is white to light yellow in color. It has a melting point of 237-240°C and a boiling point of 482.2°C at 760 mmHg. It is soluble in most organic solvents, including ethanol, methanol, chloroform, and ether.Scientific Research Applications
Antimalarial Activity
8-Methoxyquinolin-2-amine has been found to exhibit potent in vitro antimalarial activity . The compound has been synthesized with 5-alkoxy, 4-methyl, and 2-tert-butyl groups in the quinoline framework and their amino acid conjugates as broad-spectrum anti-infectives . The most promising analogues have cured all animals at 25 mg/kg/day against drug-sensitive Plasmodium berghei and at 50 mg/kg/day against multidrug-resistant Plasmodium yoelii nigeriensis infections in Swiss mice .
Antileishmanial Activity
Several synthesized 8-quinolinamines, including 8-Methoxyquinolin-2-amine, have exhibited in vitro antileishmanial activities comparable to the standard drug pentamidine .
Antifungal Activity
8-Methoxyquinolin-2-amine has shown very promising antifungal activities against Candida albicans, Candida glabrata, Candida krusei, Cryptococcus neoformans, and Aspergillus fumigatus .
Antibacterial Activity
The compound has also demonstrated antibacterial activities against Staphylococcus aureus, methicillin-resistant S. aureus, and Mycobacterium intracellulare .
Anti-infective Properties
8-Methoxyquinolin-2-amine and its amino acid conjugates have been reported as broad-spectrum anti-infectives . This makes it a promising structural class of compounds as antiparasitic and antimicrobials .
Drug Discovery
Quinoline, the core structure of 8-Methoxyquinolin-2-amine, is a vital scaffold for leads in drug discovery . It plays a significant role in the fields of industrial and synthetic organic chemistry .
Antiplasmodial Activity
A new series of compounds was prepared from 6-methoxyquinolin-8-amine or its N - (2-aminoethyl) analogue via Ugi-azide reaction . Their linkers between the quinoline and the tert -butyltetrazole moieties differ in chain length, basicity, and substitution . These compounds were tested for their antiplasmodial activity against Plasmodium falciparum NF54 as well as their cytotoxicity against L-6-cells . The most active compounds showed good activity and promising selectivity .
Chemotherapeutic Approach
The synthesis of newer classes of 8-quinolinamines, including 8-Methoxyquinolin-2-amine, has emerged as a successful chemotherapeutic approach . This approach is particularly important in the search for therapeutic agents for emerging drug-resistant parasites .
Mechanism of Action
Target of Action
8-Methoxyquinolin-2-amine, also known as 2-Quinolinamine, 8-methoxy-, is a compound that has been synthesized as a broad-spectrum anti-infective . It has exhibited potent in vitro antimalarial activity , suggesting that its primary targets are likely the parasites responsible for malaria, such as Plasmodium falciparum .
Mode of Action
It’s known that quinoline-based compounds, like 8-methoxyquinolin-2-amine, are toxic to the malaria parasite . They interfere with the parasite’s ability to break down and digest hemoglobin , which is crucial for the parasite’s survival and growth.
Biochemical Pathways
Given its antimalarial activity, it’s likely that it disrupts the biochemical pathways that the malaria parasite uses to digest hemoglobin . This disruption could lead to the accumulation of toxic byproducts within the parasite, ultimately leading to its death .
Pharmacokinetics
The compound has shown promising results in curing animals against drug-sensitivePlasmodium berghei and multidrug-resistant Plasmodium yoelii nigeriensis infections in Swiss mice , suggesting that it has favorable bioavailability and pharmacokinetic properties.
Result of Action
The primary result of the action of 8-Methoxyquinolin-2-amine is the inhibition of the growth and survival of the malaria parasite . This is achieved through the disruption of the parasite’s ability to digest hemoglobin , leading to the accumulation of toxic byproducts within the parasite and ultimately its death .
Safety and Hazards
Future Directions
The synthesis of newer classes of 8-quinolinamines, such as 2-Quinolinamine, 8-methoxy-, has emerged as a successful chemotherapeutic approach . These compounds have shown potential as broad-spectrum anti-infectives , suggesting promising future directions in the fields of medicinal chemistry and pharmacology.
properties
IUPAC Name |
8-methoxyquinolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-8-4-2-3-7-5-6-9(11)12-10(7)8/h2-6H,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXFKGCLUAFLMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624077 | |
| Record name | 8-Methoxyquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxyquinolin-2-amine | |
CAS RN |
104090-86-0 | |
| Record name | 8-Methoxyquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-methoxyquinolin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



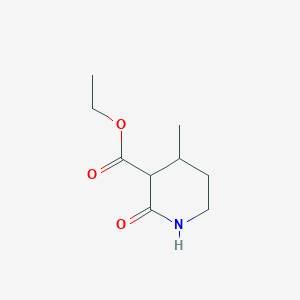
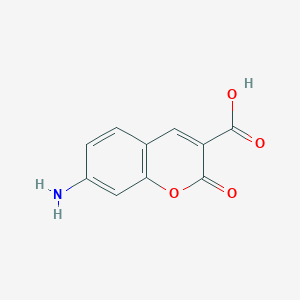
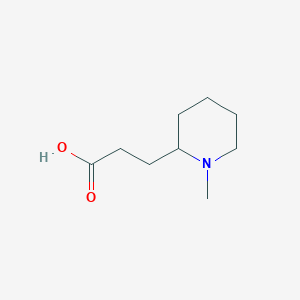
![4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline-5-carboxylic acid](/img/structure/B3045202.png)

![Ethyl cyano[(2,2-dimethylpropanoyl)amino]acetate](/img/structure/B3045205.png)
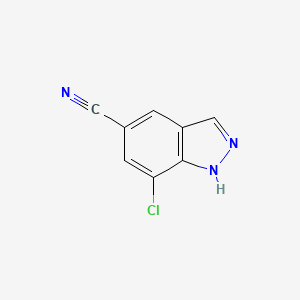
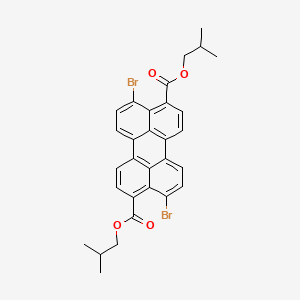
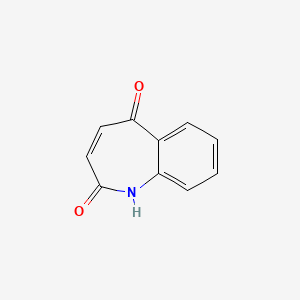
![5-tert-butyl-3-(4-fluorophenyl)-N,N,2-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3045210.png)
![[4-(Thien-2-ylmethyl)phenyl]methanol](/img/structure/B3045212.png)

